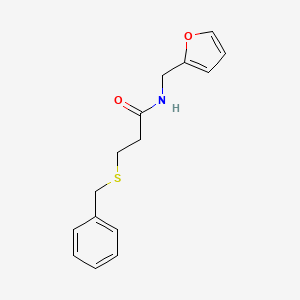

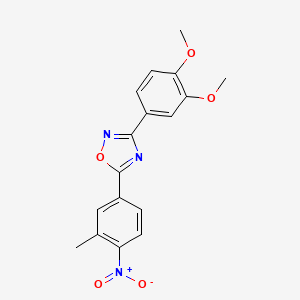

3-(benzylthio)-N-(2-furylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- New N-benzyl- or N-(2-furylmethyl)cinnamamides, which are structurally related to 3-(benzylthio)-N-(2-furylmethyl)propanamide, were synthesized using amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. This process yielded good to excellent results and is considered environmentally friendly due to the use of boric acid as a 'green' catalyst (Barajas et al., 2008).

Molecular Structure Analysis

- The molecular structure of compounds similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide, specifically N-monosubstituted propanamides, was studied using FTIR spectroscopy. The study focused on understanding the conformation of these compounds based on spectroscopic data (Antonović et al., 1997).

Chemical Reactions and Properties

- The preparation and chemical reactivity of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were explored. These compounds were synthesized through specific reactions involving amines and 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid. Their biological activity, specifically as root growth modulators, was also examined (Kitagawa et al., 2001).

Applications De Recherche Scientifique

Insecticide Research : A study by Elliott et al. (1967) discusses the synthesis of a compound, 5-benzyl-3-furylmethyl (+)-trans-chrysanthemate, related to 3-(benzylthio)-N-(2-furylmethyl)propanamide. This compound demonstrated significant insecticidal properties, being highly toxic to houseflies and mustard beetles, surpassing the toxicity of natural pyrethrins and other common insecticides like parathion and diazinon (Elliott et al., 1967).

Synthetic Chemistry : Kelly et al. (2008) explored the synthesis of 2-substituted 3-furfurals from 3-furfural, which is structurally similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide. The research focused on developing novel methods for preparing substituted furans and pyrroles, crucial synthons in chemical synthesis and found in many natural products and pharmaceutical agents (Kelly et al., 2008).

Palladium-Catalyzed Reactions : Research by Chang et al. (2012) studied palladium-catalyzed coupling reactions involving benzyltitanium compounds with aromatic or heteroaromatic bromides. This study is relevant to the synthesis processes of compounds like 3-(benzylthio)-N-(2-furylmethyl)propanamide (Chang et al., 2012).

Antinociceptive Activity : A study by Önkol et al. (2004) on the antinociceptive activity of certain propanamide derivatives indicates potential therapeutic applications in pain management. While not directly studying 3-(benzylthio)-N-(2-furylmethyl)propanamide, the chemical structures and activities of similar compounds provide insights into potential biological activities (Önkol et al., 2004).

N-Benzyl-or N-(2-Furylmethyl)cinnamamides Synthesis : Barajas et al. (2008) described the synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, highlighting methods relevant to the synthesis of 3-(benzylthio)-N-(2-furylmethyl)propanamide and related compounds (Barajas et al., 2008).

Propriétés

IUPAC Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOFPKZNIOFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)